molecular formula C17H11NOS B14426307 4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile CAS No. 79530-08-8

4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile

Cat. No.: B14426307
CAS No.: 79530-08-8
M. Wt: 277.3 g/mol
InChI Key: SVIQXWSMQSDYQY-UHFFFAOYSA-N
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Description

4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile is a chemical compound with the molecular formula C17H11NOS It is known for its unique structure, which includes a thiochromen ring fused with a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile typically involves the reaction of 4-oxothiochromen-3-ylmethyl chloride with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The compound’s thiochromen ring can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. For example, it may inhibit enzymes involved in oxidative stress or modulate signaling pathways related to cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile is unique due to its thiochromen ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

79530-08-8

Molecular Formula

C17H11NOS

Molecular Weight

277.3 g/mol

IUPAC Name

4-[(4-oxothiochromen-3-yl)methyl]benzonitrile

InChI

InChI=1S/C17H11NOS/c18-10-13-7-5-12(6-8-13)9-14-11-20-16-4-2-1-3-15(16)17(14)19/h1-8,11H,9H2

InChI Key

SVIQXWSMQSDYQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CS2)CC3=CC=C(C=C3)C#N

Origin of Product

United States

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